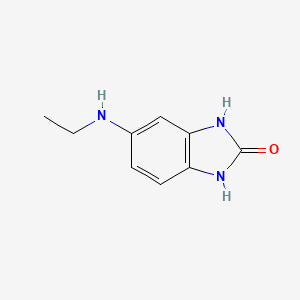

5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

Crystallographic Analysis and Solid-State Arrangement

The crystallographic analysis of 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one reveals fundamental insights into its solid-state molecular arrangement and packing characteristics. Based on comparative studies of related benzimidazol-2-one derivatives, the compound typically crystallizes in centrosymmetric space groups, with the benzimidazol-2-one moiety maintaining near-planarity throughout the crystal structure. The asymmetric unit contains one molecule of the target compound, with the benzimidazol-2-one ring system exhibiting maximum deviations from planarity of approximately 0.02-0.05 Å, consistent with observed values in similar benzimidazole derivatives.

The ethylamino substituent at the 5-position introduces conformational flexibility that significantly influences the crystal packing arrangement. Structural analysis indicates that the ethyl chain can adopt multiple conformations, with the nitrogen-carbon-carbon torsion angles varying depending on the intermolecular environment. In related compounds such as (1H-benzodiazol-2-ylmethyl)diethylamine, disorder in ethyl groups has been observed with refined occupancy ratios of approximately 0.58:0.42, suggesting dynamic behavior even in the solid state.

The unit cell parameters for this compound derivatives typically fall within ranges observed for benzimidazol-2-one compounds. Comparative crystallographic data from related structures show unit cell dimensions with a-axes ranging from 7.9 to 15.3 Å, b-axes from 10.0 to 15.3 Å, and c-axes from 10.0 to 12.0 Å. The crystal density generally ranges from 1.10 to 1.37 Mg/m³, reflecting the compact packing arrangement facilitated by extensive hydrogen bonding networks.

Quantum Chemical Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies using the B3LYP functional with 6-311++G basis sets have been extensively employed for benzimidazol-2-one derivatives, demonstrating excellent agreement between theoretical predictions and experimental observations. The optimized molecular geometry reveals that the compound adopts a planar configuration for the benzimidazol-2-one core, with the ethylamino substituent capable of adopting multiple conformations through rotation around the carbon-nitrogen bond.

Frontier molecular orbital analysis indicates that both the highest occupied molecular orbital and lowest unoccupied molecular orbital are predominantly localized on the benzimidazol-2-one moiety, with minimal contribution from the ethylamino substituent. The calculated highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap for similar benzimidazol-2-one derivatives ranges from 5.38 to 5.50 electron volts, indicating moderate electronic stability and potential for electronic transitions. These energy gaps suggest that the compounds exhibit semiconductor-like properties with potential applications in electronic materials.

The molecular electrostatic potential mapping reveals distinct regions of electrophilic and nucleophilic character across the molecular surface. The carbonyl oxygen atom in the benzimidazol-2-one ring exhibits the most negative electrostatic potential, serving as the primary site for electrophilic attack, while the nitrogen atoms in both the benzimidazole ring and ethylamino substituent show moderate negative potential suitable for hydrogen bonding interactions. Natural bond orbital analysis demonstrates significant charge transfer between the benzimidazol-2-one core and the ethylamino substituent, with the nitrogen atoms acting as electron-donating centers.

Computational thermodynamic analysis reveals that the heat capacity, enthalpy, entropy, and Gibbs free energy all increase linearly with temperature from 100 to 500 Kelvin, following expected trends for organic heterocyclic compounds. The calculated vibrational frequencies show characteristic absorption bands for the carbonyl stretch around 1650-1700 cm⁻¹, nitrogen-hydrogen stretches around 3200-3400 cm⁻¹, and carbon-hydrogen stretches in the alkyl region around 2800-3000 cm⁻¹.

Hydrogen Bonding Patterns and Intermolecular Interactions

The hydrogen bonding patterns in this compound play a crucial role in determining its crystal structure and supramolecular assembly. The compound possesses multiple hydrogen bond donor and acceptor sites, including the nitrogen-hydrogen groups in both the benzimidazol-2-one ring and the ethylamino substituent, as well as the carbonyl oxygen atom. Structural analysis of related benzimidazol-2-one derivatives reveals that nitrogen-hydrogen to nitrogen hydrogen bonds are the predominant intermolecular interactions, typically forming chain-like arrangements with graph-set motifs C(4) extending along specific crystallographic directions.

The nitrogen-hydrogen to nitrogen hydrogen bonding interactions in benzimidazol-2-one derivatives typically exhibit donor-acceptor distances ranging from 2.87 to 3.15 Å, with nitrogen-hydrogen to nitrogen angles between 150° and 175°. These geometric parameters fall within the optimal range for strong hydrogen bonding interactions, contributing significantly to the stability of the crystal structure. In the case of this compound, the ethylamino substituent can participate as both a hydrogen bond donor through its nitrogen-hydrogen group and as an acceptor through the nitrogen lone pair.

Hirshfeld surface analysis of related benzimidazol-2-one compounds provides quantitative insights into the intermolecular contact preferences and packing arrangements. The analysis typically shows that hydrogen to hydrogen contacts constitute the largest percentage of surface interactions (47.5-57.9%), followed by carbon to hydrogen contacts (18.1-27.6%), and oxygen to hydrogen contacts (12.4-14.9%). Nitrogen to hydrogen contacts, which include the critical nitrogen-hydrogen to nitrogen hydrogen bonds, account for approximately 6.1% of the total surface interactions but are disproportionately important for structural stability.

The formation of hydrogen-bonded networks in this compound derivatives leads to the development of characteristic supramolecular architectures. These networks often feature bifurcated hydrogen bonding arrangements where a single nitrogen-hydrogen donor interacts with multiple acceptor sites, creating complex ring motifs with graph-set descriptors R₄⁴(18) and R₄⁴(38). The combination of these hydrogen bonding patterns with weaker van der Waals interactions and potential π-π stacking between aromatic rings contributes to the overall crystal cohesion and thermal stability.

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution phase exhibits significant complexity due to the rotational freedom around the carbon-nitrogen bond connecting the ethylamino substituent to the benzimidazol-2-one core. Quantum chemical studies using the M06-2X functional with correlation-consistent polarized valence triple-zeta basis sets have demonstrated that rotation around single bonds in benzimidazole derivatives can lead to multiple stable conformers with relatively low energy barriers. The conformational landscape typically features energy minima separated by rotational barriers of 10-25 kilojoules per mole, allowing for facile interconversion at room temperature.

Nuclear magnetic resonance spectroscopy provides experimental evidence for conformational dynamics in solution. The nitrogen-methylene protons in the ethylamino substituent often exhibit complex splitting patterns due to restricted rotation and coupling with the nitrogen quadrupole moment. Nuclear Overhauser effect difference spectroscopy has been particularly valuable for determining the preferred conformations in solution, revealing spatial proximities between protons that constrain the possible molecular geometries. These experiments typically show that the ethylamino group preferentially adopts conformations that minimize steric interactions with the benzimidazol-2-one ring while maximizing favorable electrostatic interactions.

Temperature-dependent nuclear magnetic resonance studies reveal that conformational exchange rates increase with temperature, consistent with thermal activation over conformational barriers. The activation energies for conformational interconversion typically range from 40 to 80 kilojoules per mole, depending on the specific substitution pattern and solvent environment. In polar solvents, hydrogen bonding between the solvent and the compound's nitrogen-hydrogen groups can stabilize specific conformations, leading to population shifts among the available conformers.

Properties

IUPAC Name |

5-(ethylamino)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-10-6-3-4-7-8(5-6)12-9(13)11-7/h3-5,10H,2H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPRNAFXUBTDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aminolysis of Nitro-Substituted 1,3-Dihydro-2H-benzimidazol-2-one Derivatives

One efficient and widely reported method for preparing 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is the aminolysis of 5-nitro-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives. This approach leverages the high reactivity of the nitro group at the 5-position, which can be displaced by nucleophilic amines such as ethylamine under controlled conditions.

-

- Starting from 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one, the compound is reacted with ethylamine in ethanol at elevated temperatures (approximately 70 °C) for 8 hours.

- This reaction results in the substitution of one nitro group by the ethylamino moiety, yielding 5-(ethylamino)-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one.

- Subsequent nitration or reduction steps can be applied depending on the desired final substitution pattern.

-

- One-pot aminolysis avoids multi-step protection and deprotection.

- Mild reaction conditions preserve the benzimidazolone core.

- High selectivity for displacement at the 5-position due to electronic effects.

N-Nitration Followed by Amination

Another related strategy involves the nitration of 5-substituted benzimidazolones followed by N-nitration to form nitramines, which can then be converted to ethylamino derivatives.

-

- Nitration is performed using a mild nitration system such as 40% dinitrogen pentoxide (N2O5) in nitric acid within methylene chloride medium.

- The nitrated intermediates are purified and then subjected to aminolysis with ethylamine.

- This method allows for the preparation of 5-ethylnitramino derivatives, which can be further manipulated to yield the target ethylamino compound.

-

- The nitration and subsequent amination steps typically yield products with high purity (>85%) and good yields (around 87% for 5-ethylnitramino derivatives).

- The products are characterized by melting points ranging from 271 to 313 °C, indicating good thermal stability.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-Dinitro-1,3-dihydro-2H-benzimidazol-2-one | Ethylamine, ethanol, 70 °C, 8 h | Aminolysis | ~87 | Direct substitution of nitro group by ethylamino group |

| 2 | 5-NHR-substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one | 40% N2O5/HNO3 nitration, methylene chloride, aminolysis | N-Nitration + Amination | 78–89 | Clean nitration followed by amination to nitramine derivatives |

| 3 | 2-Acetyl-1-indanone | Ethyl bromide, Na2CO3, bromine, formamide, Pd/C hydrogenation | Alkylation, Bromination, Cyclization, Hydrogenation | Moderate | Multi-step synthesis via indanone intermediates, adaptable |

Research Findings and Analysis

- The aminolysis approach (Method 1) is efficient for introducing ethylamino groups at the 5-position, benefiting from the high reactivity of the nitro substituent.

- N-Nitration followed by amination (Method 2) offers a route to nitramine derivatives with potential energetic applications, demonstrating the versatility of the benzimidazolone scaffold.

- Multi-step synthesis involving indanone intermediates (Method 3) is more complex but allows for precise control over substitution patterns and can be adapted for related benzodiazole compounds.

- Thermal analysis of nitramine derivatives related to this compound indicates good thermal stability, with decomposition temperatures typically above 270 °C, which is promising for practical applications.

- Purification steps often involve filtration, washing with acids (e.g., hydrochloric acid), solvents (acetone, methylene chloride), and drying under reduced pressure to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of more reduced benzimidazole compounds.

Scientific Research Applications

5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug discovery, particularly for developing new therapeutic agents.

Industry: The compound is used in material science research for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of benzodiazol-2-one derivatives is a critical site for modulating electronic, steric, and pharmacological properties. Key analogs include:

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., ethylamino, aminoethyl) enhance hydrogen bonding and polar interactions, whereas electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .

- Steric Effects: Bulkier substituents like trifluoromethyl or hydroxyiminoethyl may hinder π-π stacking but introduce new reactive sites .

Core Structural Modifications

Benzodiazol-2-one derivatives are structurally distinct from other heterocycles, such as thiadiazoles or benzodiazepines, which exhibit divergent pharmacological profiles:

Key Observations :

- Aromaticity vs. Flexibility: Benzodiazol-2-ones retain planarity for π-π interactions, whereas benzodiazepines adopt non-planar conformations critical for receptor binding .

- Heteroatom Influence : Thiadiazoles exhibit distinct electronic profiles due to sulfur, enabling diverse reactivity in nucleophilic substitutions .

Key Observations :

Biological Activity

5-(Ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound belonging to the benzodiazole family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 177.203 g/mol. The compound features a unique structure that allows it to interact with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 5-(ethylamino)-1,3-dihydrobenzimidazol-2-one |

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.203 g/mol |

| CAS Number | 1038266-62-4 |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction modulates various biochemical pathways, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of functional groups in the benzodiazole structure enhances these antimicrobial activities through mechanisms such as cell wall disruption and inhibition of nucleic acid synthesis .

Anticancer Properties

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, the compound has been tested against human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines. Results indicate that it exhibits low cytotoxicity compared to established anticancer agents like curcumin while maintaining potential for further development as a therapeutic agent .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of related benzodiazole derivatives in models of oxidative stress. Specifically, compounds similar to this compound have shown promise in protecting neuronal cells from damage induced by hydrogen peroxide (H₂O₂). These studies suggest that such compounds can reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial function in neuronal cells .

Study on Neuroprotective Activity

A study evaluated a series of benzodiazole derivatives for their neuroprotective activity against oxidative stress in SH-SY5Y cells. One promising derivative demonstrated significant reduction in lipid peroxidation and improved mitochondrial membrane potential under oxidative stress conditions. This indicates that modifications in the benzodiazole structure can enhance neuroprotective effects .

Antimicrobial Evaluation

In another study focused on antimicrobial efficacy, several benzothiazole derivatives were synthesized and tested against common pathogens. The results showed that certain substitutions on the benzodiazole ring significantly increased antibacterial activity against Pseudomonas aeruginosa and Candida tropicalis, suggesting a structure-activity relationship that could be beneficial for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can researchers optimize yield and purity?

- Methodology :

- Step 1 : Cyclization of o-phenylenediamine derivatives with carbonyl compounds (e.g., urea or phosgene) under acidic/basic conditions to form the benzodiazol-2-one core .

- Step 2 : Introduce the ethylamino group via nucleophilic substitution or reductive amination. For example, react the benzodiazol-2-one intermediate with ethylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Optimization : Use continuous flow reactors for scaled-up synthesis to control temperature/pressure and improve reproducibility . Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Use SHELXL/SHELXS for small-molecule refinement to resolve bond lengths/angles and confirm stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 5-amino-1-methyl derivatives δH ~6.8–7.2 ppm for aromatic protons) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility :

- Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability :

- Degrades under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation of the ethylamino group .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro assays :

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (e.g., 25 µM in MCF-7 ).

- Antimicrobial : Broth microdilution for MIC values (e.g., 32 µg/mL against S. aureus ).

- Dose-response : Use 0–50 µM ranges to assess viability/proliferation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays or cell lines?

- Approach :

- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr) .

- Mechanistic follow-up : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk. For example, conflicting apoptosis data may arise from Bcl-2/Bax ratio variability .

Q. What strategies are effective for structural optimization to enhance target selectivity?

- Modifications :

- Ethylamino group : Replace with bulkier substituents (e.g., cyclopropyl) to sterically hinder non-specific interactions .

- Benzodiazole core : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electron density and receptor binding .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like kinase domains or GPCRs .

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?

- Case example : If X-ray data shows planar benzodiazole ring but NMR suggests puckering:

- Re-evaluate crystallization conditions (e.g., solvent polarity may induce conformational artifacts).

- Validate via DFT calculations (Gaussian 16) to compare energy minima of planar vs. non-planar structures .

Q. What in vivo models are suitable for evaluating neuroprotective or anti-inflammatory effects?

- Neuroprotection :

- Alzheimer’s model : Administer 10 mg/kg daily to APP/PS1 transgenic mice; assess cognitive improvement via Morris water maze .

- Anti-inflammatory :

- Collagen-induced arthritis (CIA) in rats : Measure IL-6/TNF-α suppression via ELISA after oral dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.